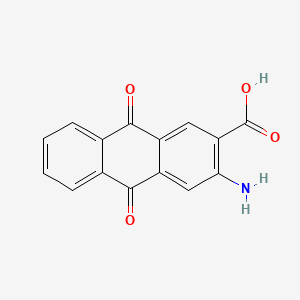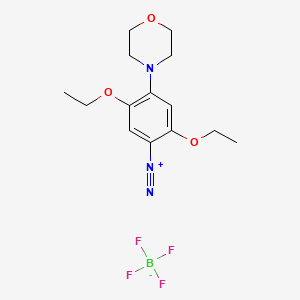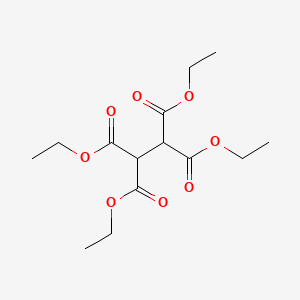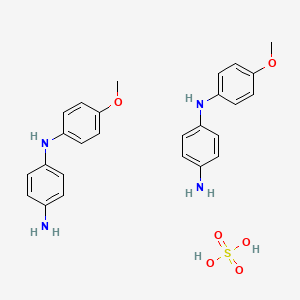
5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one
Übersicht
Beschreibung
5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one, or BMTPT, is an organic compound with a wide range of applications in scientific research. It is a member of the triazine family, a group of compounds with a wide range of biological and chemical properties. BMTPT is an important intermediate in the synthesis of many other compounds, and its unique structure and properties make it an attractive choice for research in a variety of fields.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Ligand Behavior
Triazine derivatives, including those structurally similar to 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one, have been studied for their photophysical properties and potential as ligands in complex formation. For instance, triazine-based ligands have shown dynamic behavior and the ability to form complexes with metals, such as iron, which can be verified by UV-Vis spectroscopy (Stucky et al., 2008). These properties make them valuable in the development of new materials with potential applications in catalysis, photovoltaics, and sensors.
UV Light Absorption and Photoinitiation
Derivatives of triazines have been explored for their UV light absorption capabilities and use as photoinitiators. Improved synthesis methods have led to purer forms of triazine derivatives that can serve as UV light absorbers, offering potential applications in coatings, sunscreens, and plastics to prevent UV-induced damage (Jiang et al., 2008). Additionally, their role as photoinitiators in polymerization processes underlines their importance in the field of polymer chemistry, where they can initiate polymerization under visible or UV light, enhancing the efficiency of curing processes in adhesives and coatings (Zhang et al., 2014).
Electronic and Optical Materials
Certain triazine compounds have been integrated into organic light-emitting diodes (OLEDs) and organic electronics as electron-transport layers (ETLs) or hole-blocking layers (HBLs), significantly improving device efficiency, stability, and reducing operating voltages. Their high electron mobility and ability to form stable films make them suitable for use in advanced electronic and optoelectronic devices (Matsushima et al., 2010).
Antimicrobial Applications
Research has also been conducted on triazine derivatives for their antimicrobial properties. Certain novel triazole derivatives have been synthesized and tested for antimicrobial activity, showing good or moderate activities against a range of microorganisms. This highlights their potential as scaffolds for developing new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
Triazine derivatives have demonstrated effectiveness as corrosion inhibitors for metals in acidic environments. Their ability to form protective layers on metal surfaces and inhibit corrosion processes makes them valuable in industrial applications where metal preservation is crucial (Bentiss et al., 2009).
Eigenschaften
IUPAC Name |
5,6-bis(4-methoxyphenyl)-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-13-7-3-11(4-8-13)15-16(19-20-17(21)18-15)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTQIXGIWFMLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=O)NN=C2C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282585 | |
| Record name | 5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5471-46-5 | |
| Record name | NSC26670 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


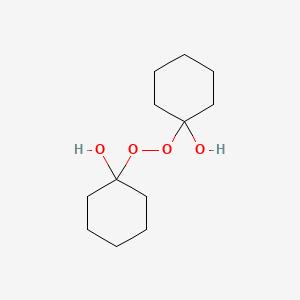
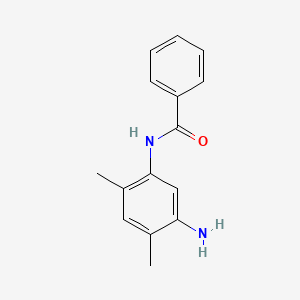

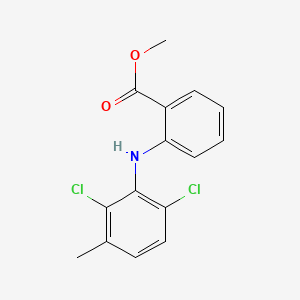
![Naphth[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B1606241.png)
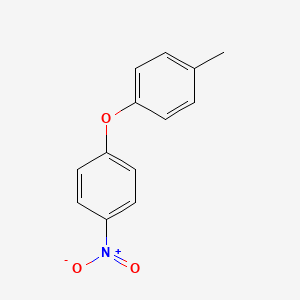

![[1,1'-Biphenyl]-2,3',4-triol](/img/structure/B1606247.png)
